N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
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Description
N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as MPTQ, is a synthetic compound that has attracted attention in the scientific community due to its potential therapeutic applications. MPTQ is a quinoxaline derivative that has been shown to possess a range of biological activities, including anticancer, antidiabetic, and neuroprotective effects.
Scientific Research Applications
Environmental Degradation and Toxicology
A review on the advanced oxidation processes (AOPs) for acetaminophen degradation details various by-products and their biotoxicity, emphasizing the environmental impact and the necessity for efficient degradation methods to mitigate ecosystem threats (Qutob et al., 2022). This study underscores the importance of understanding compound degradation pathways and their environmental consequences.
Pharmacological Applications
The review of YM872, an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonist, illustrates the neuroprotective potential of compounds with quinoxaline derivatives, suggesting therapeutic applications in acute stroke treatment (Takahashi et al., 2006). This highlights how structural analogs could inform the development of new therapeutic agents.
Novel Mechanisms of Analgesia
Research on acetaminophen elucidates its analgesic mechanisms, revealing the role of its metabolite, AM404, in acting on specific receptors in the brain and spinal cord. This indicates a complex interplay between metabolic pathways and pharmacodynamic effects, which could be relevant to the pharmacological exploration of related acetamide derivatives (Ohashi & Kohno, 2020).
Genetic Factors in Drug Metabolism
A review on genetic associations with acetaminophen-induced hepatotoxicity outlines the significance of single nucleotide polymorphisms (SNPs) in determining individual susceptibility to toxicity. This emphasizes the potential for personalized medicine approaches in the use of acetamide derivatives and the importance of considering genetic variability in therapeutic applications (Heruth et al., 2018).
properties
IUPAC Name |
N-(4-methylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-6-8-12(9-7-11)18-16(21)10-15-17(22)20-14-5-3-2-4-13(14)19-15/h2-9,15,19H,10H2,1H3,(H,18,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQNIEJDSDQIDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389423 |
Source
|
Record name | N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
CAS RN |
36932-41-9 |
Source
|
Record name | 1,2,3,4-Tetrahydro-N-(4-methylphenyl)-3-oxo-2-quinoxalineacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36932-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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